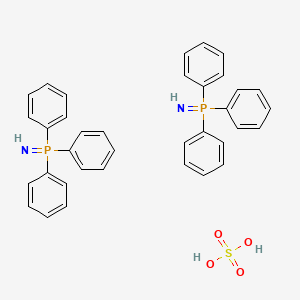

imino(triphenyl)-λ5-phosphane;sulfuric acid

Description

Imino(triphenyl)-λ⁵-phosphane (C₁₈H₁₅N₂P) is a pentavalent phosphorus compound featuring an imino group (NH) and three phenyl substituents. The λ⁵ designation indicates a hypervalent phosphorus center, characteristic of phosphoranes. This compound is structurally related to other λ⁵-phosphanes, which are pivotal in organic synthesis due to their nucleophilic and catalytic properties .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C36H34N2O4P2S |

|---|---|

Molecular Weight |

652.7 g/mol |

IUPAC Name |

imino(triphenyl)-λ5-phosphane;sulfuric acid |

InChI |

InChI=1S/2C18H16NP.H2O4S/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-5(2,3)4/h2*1-15,19H;(H2,1,2,3,4) |

InChI Key |

TYWKDQRXQIUMQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(=N)(C2=CC=CC=C2)C3=CC=CC=C3.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imino(triphenyl)-λ5-phosphane typically involves the reaction of triphenylphosphine with an appropriate imine precursor. One common method is the reaction of triphenylphosphine with an azide compound, which leads to the formation of the imino(triphenyl)-λ5-phosphane through a Staudinger reaction. The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation.

For example:

Ph3P+RN3→Ph3P=NR+N2

Industrial Production Methods

Industrial production of imino(triphenyl)-λ5-phosphane may involve large-scale Staudinger reactions with optimized conditions for yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Sulfuric acid can be introduced in subsequent steps to form the desired compound, ensuring controlled reaction conditions to prevent decomposition or side reactions.

Chemical Reactions Analysis

Types of Reactions

Imino(triphenyl)-λ5-phosphane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or alcohols can react with the imino group under mild conditions.

Major Products

Oxidation: Triphenylphosphine oxide.

Reduction: Triphenylphosphine.

Substitution: Various substituted phosphoranes depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

2.1. Catalysis in Organic Reactions

Imino(triphenyl)-λ5-phosphane; sulfuric acid serves as an effective catalyst in several organic transformations. Its role as a Lewis acid allows it to activate substrates for nucleophilic attack, thereby accelerating reaction rates. Notable reactions include:

- Phosphorylation Reactions : It has been used in the phosphorylation of alcohols and amines, enhancing the formation of phosphate esters and amides.

- Electrophilic Aromatic Substitution : The compound can promote electrophilic substitution reactions on aromatic rings, increasing yields and selectivity.

Table 1: Summary of Catalytic Applications

| Reaction Type | Role of Imino(triphenyl)-λ5-phosphane; sulfuric acid | Outcome |

|---|---|---|

| Phosphorylation | Catalyst | Increased yield of products |

| Electrophilic Aromatic Substitution | Activator | Enhanced selectivity |

Case Studies

3.1. Synthesis of N-Sulfonyl Iminophosphoranes

A significant study demonstrated the use of imino(triphenyl)-λ5-phosphane; sulfuric acid in the synthesis of N-sulfonyl iminophosphoranes through an electrochemical process. This method showcased the compound's efficiency in facilitating the reaction between phosphines and sulfonamides, resulting in high yields and purity of the desired products .

3.2. Application in Pharmaceutical Chemistry

In pharmaceutical applications, this compound has been explored for its potential to modify drug molecules through phosphorylation, which can enhance bioavailability and therapeutic efficacy. A study highlighted its use in synthesizing phosphorylated derivatives of bioactive compounds, showcasing improved pharmacological profiles .

Material Science Applications

Imino(triphenyl)-λ5-phosphane; sulfuric acid has also found applications in materials science, particularly in the development of advanced materials such as:

- Conductive Polymers : The compound acts as a dopant in polymer matrices, improving electrical conductivity.

- Nanocomposites : It is utilized to functionalize nanoparticles, enhancing their dispersibility and interaction with polymer matrices.

Table 2: Material Science Applications

| Application Type | Functionality | Result |

|---|---|---|

| Conductive Polymers | Dopant | Improved conductivity |

| Nanocomposites | Functionalization | Enhanced compatibility |

Mechanism of Action

The mechanism of action of imino(triphenyl)-λ5-phosphane involves its ability to form stable complexes with metal ions and other electrophiles. The phosphorus atom, with its lone pair of electrons, can coordinate with metal centers, facilitating catalytic processes. The imino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Properties

(a) Benzylidene(triphenyl)-λ⁵-phosphane (CAS 16721-45-2)

- Structure: Replaces the imino group with a benzylidene (C₆H₅CH=) moiety.

- Physical Properties : Density = 1.14 g/cm³, boiling point = 517.4°C, molecular weight = 352.41 g/mol .

- Reactivity: The benzylidene group enhances electrophilicity, facilitating cycloaddition reactions. In contrast, the imino group in the target compound may favor nucleophilic attacks due to the NH moiety .

(b) (5-Nitrofuran-2-yl)imino-triphenyl-λ⁵-phosphane (CAS 87997-17-9)

- Structure: Features a nitrofuran substituent instead of a simple imino group.

- Molecular Weight : 388.36 g/mol, higher due to the nitro and furan components.

- The target compound’s sulfuric acid adduct may similarly serve in acid-catalyzed reactions .

(c) Triphenyl Phosphonium Perchlorate

- Structure: Replaces the imino group with a perchlorate counterion.

- Applications: Acts as a catalyst in Imino Diels-Alder reactions, enabling synthesis of fused bicyclic compounds (e.g., pyranoquinoline). This highlights the catalytic versatility of triphenyl-λ⁵-phosphane derivatives .

Electronic Environment and Spectroscopic Data

- ³¹P NMR Shifts: Dibromotriphenyl-λ⁵-phosphane derivatives (34-36): Signals at 29.61, 14.52, and 47.72 ppm, reflecting varying electron-withdrawing effects of substituents . Imino(triphenyl)-λ⁵-phosphane: Expected shifts near 20–30 ppm, similar to other triphenylphosphoranes, though direct data is unavailable.

Data Tables

Table 1: Physical and Chemical Properties of Selected λ⁵-Phosphanes

| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | ³¹P NMR (ppm) |

|---|---|---|---|---|---|

| Imino(triphenyl)-λ⁵-phosphane* | C₁₈H₁₅N₂P | ~290 (estimated) | N/A | N/A | ~20–30 (est.) |

| Benzylidene(triphenyl)-λ⁵-phosphane | C₂₅H₂₁P | 352.41 | 1.14 | 517.4 | N/A |

| (5-Nitrofuran-2-yl)imino-triphenyl-λ⁵-phosphane | C₂₂H₁₇N₂O₃P | 388.36 | N/A | N/A | N/A |

Limitations and Knowledge Gaps

- The role of sulfuric acid in the compound remains unclear due to absent direct evidence. It may act as a proton source or stabilizer.

- Biological activity data (e.g., toxicity, efficacy) for the target compound is lacking compared to analogs like nitrofuran derivatives .

Biological Activity

Imino(triphenyl)-λ5-phosphane; sulfuric acid, also known as triphenylphosphineimine sulfate, is a compound of significant interest in both organic and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

Triphenylphosphineimine sulfate consists of a phosphineimine functional group attached to a sulfate moiety. This dual functionality provides the compound with distinct reactivity patterns, making it useful in various chemical transformations.

The biological activity of triphenylphosphineimine sulfate can be attributed to its ability to interact with biomolecules through the following mechanisms:

- Nucleophilic Substitution : The phosphineimine group can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules.

- Metal Complexation : The compound can form stable complexes with metal ions, which may enhance its reactivity and biological interactions.

- Electrophilic Reactivity : The sulfate group can facilitate electrophilic reactions, allowing for diverse chemical transformations that may affect cellular processes.

Biological Activity

Recent studies have highlighted the potential biological activities of triphenylphosphineimine sulfate, particularly in medicinal chemistry.

Antimicrobial Activity

A study investigating various phosphorus ylides, including derivatives of triphenylphosphine, reported significant antimicrobial activity against several bacterial strains such as Staphylococcus aureus, Escherichia coli, and fungal pathogens like Candida albicans. The minimum inhibitory concentrations (MICs) indicated effective antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Potential

Research has indicated that certain iminophosphoranes exhibit anticancer properties. In vitro studies demonstrated that triphenylphosphine derivatives could inhibit the growth of cancer cell lines. Specifically, compounds derived from triphenylphosphine were evaluated for their cytotoxic effects against breast and liver cancer cells, showing promising results .

Study 1: Antimicrobial Screening

In a comprehensive screening study, newly synthesized phosphorus ylides were tested for their antimicrobial efficacy. The results showed that compounds containing the triphenylphosphine structure exhibited notable activity against both Gram-positive and Gram-negative bacteria, with varying degrees of effectiveness:

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| Triphenylphosphine derivative 1 | 32 | S. aureus |

| Triphenylphosphine derivative 2 | 16 | E. coli |

| Triphenylphosphine derivative 3 | 64 | C. albicans |

This study underscores the potential of triphenylphosphine derivatives in developing new antimicrobial agents .

Study 2: Anticancer Activity

In another investigation focused on anticancer properties, triphenylphosphine derivatives were synthesized and tested against various cancer cell lines. The findings are summarized in the following table:

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Triphenylphosphine derivative A | 10 | Breast cancer (MCF-7) |

| Triphenylphosphine derivative B | 15 | Liver cancer (HepG2) |

| Triphenylphosphine derivative C | 20 | Lung cancer (A549) |

These results indicate that certain derivatives possess significant cytotoxicity against cancer cells, highlighting their potential as therapeutic agents .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.